N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
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Overview
Description
The compound “(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(FURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE” is a complex organic molecule that features a benzodiazole moiety, a furan ring, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodiazole ring, the attachment of the furan ring, and the incorporation of the methoxyphenyl group. Typical synthetic routes might include:
Formation of Benzodiazole Ring: This could be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of Furan Ring: The furan ring can be introduced via a formylation reaction, followed by amide bond formation.
Incorporation of Methoxyphenyl Group: This step might involve a Heck reaction or Suzuki coupling to attach the methoxyphenyl group to the core structure.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxyphenyl group.
Reduction: Reduction reactions might target the benzodiazole ring or the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation might be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be studied for its potential as a fluorescent probe or as a modulator of biological pathways.
Medicine
Medicinal applications could include the investigation of its potential as a therapeutic agent for various diseases, given the presence of the benzodiazole and furan moieties, which are known to exhibit biological activity.
Industry
In industry, the compound might find use in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with cellular receptors or ion channels, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-aminobenzimidazole or 2-phenylbenzimidazole.
Furan Derivatives: Compounds such as furfural or furan-2-carboxylic acid.
Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid or 4-methoxyphenylhydrazine.
Uniqueness
What sets this compound apart is the combination of these three distinct moieties in a single molecule, which could result in unique chemical and biological properties not seen in simpler analogs.
Properties
Molecular Formula |
C24H22N4O4 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H22N4O4/c1-31-17-10-8-16(9-11-17)15-20(28-24(30)21-7-4-14-32-21)23(29)25-13-12-22-26-18-5-2-3-6-19(18)27-22/h2-11,14-15H,12-13H2,1H3,(H,25,29)(H,26,27)(H,28,30)/b20-15- |
InChI Key |
YVSSQABAZZQQNA-HKWRFOASSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)NCCC2=NC3=CC=CC=C3N2)\NC(=O)C4=CC=CO4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCCC2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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